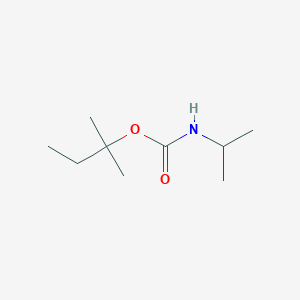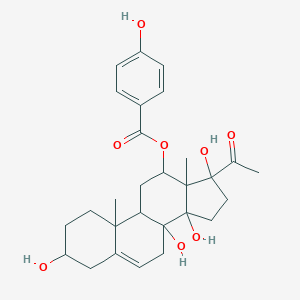
清阳升根宁
描述
青羊升根苷是一种从萝藦科植物Cynanchum auriculatum根部分离得到的C21甾体苷元。Cynanchum auriculatum是一种传统中药,该化合物因其多样的药理活性而受到关注,包括抗癌和抗癫痫活性 .
科学研究应用
青羊升根苷在科学研究中具有广泛的应用范围:
化学: 它被用作研究甾体苷的研究中的参考化合物。
生物学: 青羊升根苷被研究其在细胞过程中的作用及其作为生物活性化合物的潜力。
作用机制
青羊升根苷通过各种分子靶点和途径发挥作用。它已被证明可以与细胞受体和酶相互作用,调节它们的活性。例如,其抗癌活性归因于其通过靶向特定信号通路诱导癌细胞凋亡的能力 。此外,其抗癫痫作用与它与大脑中的神经递质受体的相互作用有关 .
生化分析
Biochemical Properties
Qingyangshengenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in steroid metabolism. Qingyangshengenin inhibits certain enzymes, thereby modulating biochemical pathways that are critical for cell survival and proliferation. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme essential for DNA replication and cell division .
Cellular Effects
Qingyangshengenin exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Qingyangshengenin has been found to induce apoptosis, a process of programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, Qingyangshengenin exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Qingyangshengenin binds to and inhibits topoisomerase, preventing DNA replication and inducing cell death in cancer cells. It also modulates gene expression by interacting with transcription factors and influencing the transcription of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Qingyangshengenin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Qingyangshengenin remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to Qingyangshengenin in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, although the extent of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of Qingyangshengenin vary with different dosages in animal models. At lower doses, Qingyangshengenin exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
Qingyangshengenin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate steroid metabolism. It affects metabolic flux by inhibiting enzymes such as topoisomerase and modulating the levels of metabolites involved in cell proliferation and survival. These interactions are crucial for its anti-cancer activity, as they disrupt the metabolic processes essential for cancer cell growth .
Transport and Distribution
Within cells and tissues, Qingyangshengenin is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, thereby affecting its therapeutic efficacy. For instance, Qingyangshengenin has been found to accumulate in cancerous tissues, enhancing its anti-cancer effects while minimizing its impact on healthy cells .
Subcellular Localization
Qingyangshengenin’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. In cancer cells, Qingyangshengenin localizes to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. This subcellular targeting is essential for its selective anti-cancer activity .
准备方法
合成路线和反应条件: 青羊升根苷可以通过超声波辅助提取从Cynanchum auriculatum中提取。最佳提取条件包括盐酸浓度0.36 mol/L,固液比1:10(g/mL),58%乙醇,600 W超声波功率,超声温度63°C,超声时间33分钟 .
工业生产方法: 青羊升根苷的工业生产主要依赖于从植物中提取。该过程涉及多个步骤,包括通过MCI、RP-C18、硅胶、Sephadex LH-20和半制备型HPLC进行色谱分离和纯化该化合物 .
化学反应分析
反应类型: 青羊升根苷会经历各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 青羊升根苷可以在酸性条件下使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以在钯催化剂的存在下使用氢气进行。
取代: 取代反应通常涉及亲核试剂,如甲醇钠或乙醇钠。
相似化合物的比较
青羊升根苷在C21甾体苷中独一无二,因为它具有特定的结构和生物活性。类似的化合物包括:
尾甙: 另一种具有类似抗癌特性的C21甾体苷。
复方升根苷: 以其抗炎和抗癌活性而闻名。
脱酰基复方升根苷: 表现出类似的药代动力学特性,通常与青羊升根苷一起研究
这些化合物在结构上具有相似性,但在特定生物活性和药理学特征方面有所不同,突出了青羊升根苷在科学研究和药物应用中的独特性。
属性
IUPAC Name |
(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-16(29)26(33)12-13-28(35)25(26,3)22(36-23(32)17-4-6-19(30)7-5-17)15-21-24(2)10-9-20(31)14-18(24)8-11-27(21,28)34/h4-8,20-22,30-31,33-35H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGSWAJVVVYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C5=CC=C(C=C5)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331162 | |
| Record name | Qingyangshengenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84745-94-8 | |
| Record name | QUINGYANGSHENGENIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Qingyangshengenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Qingyangshengenin and what is its molecular formula and weight?
A1: Qingyangshengenin is a C21 steroidal aglycone. Its structure consists of a pregnane skeleton with a hydroxyl group at C-3, a carbonyl group at C-20, and a p-hydroxybenzoyl group attached to the oxygen at C-12. [] This gives it the molecular formula C28H38O7 and a molecular weight of 486.59 g/mol. []
Q2: Where is Qingyangshengenin found in nature?
A2: Qingyangshengenin is primarily isolated from the roots of Cynanchum otophyllum Schneid., a plant commonly known as Qing Yang Shen. [] It has also been identified in the fruits of Xanthium sibiricum. []
Q3: What are the known pharmacological activities of Qingyangshengenin?
A3: While specific mechanisms of action remain under investigation, studies have indicated that Qingyangshengenin possesses anticonvulsant properties. [] Additionally, research suggests potential for anti-inflammatory activity through the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. []
Q4: How is Qingyangshengenin metabolized and excreted in the body?
A4: Research using a rat model suggests that Qingyangshengenin is primarily excreted through feces, with a cumulative excretion rate ranging from 0.32% in normal rats to 0.66% in rats with functional dyspepsia. [] This indicates potential metabolism into other compounds, although the specific metabolic pathways are yet to be fully elucidated.
Q5: Are there any known differences in the absorption of Qingyangshengenin between normal individuals and those with functional dyspepsia?
A5: Yes, studies using rat models have demonstrated differences in intestinal absorption characteristics of Qingyangshengenin between normal rats and those with functional dyspepsia. [, ] The presence of functional dyspepsia appears to influence both the absorption site and the rate of absorption within the small intestine. [, ]
Q6: What analytical techniques are commonly employed to identify and quantify Qingyangshengenin?
A6: Several techniques are used to study Qingyangshengenin. High-resolution electrospray ionization ion-trap time-of-flight tandem mass spectrometry (HR-ESI-IT-TOF-MSn) is used for structural characterization and fragmentation pattern analysis. [] UPLC-MS/MS is often employed for quantitative analysis, particularly in studies investigating absorption and excretion. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, aids in structure elucidation. []
Q7: Have there been any studies on the structure-activity relationship (SAR) of Qingyangshengenin?
A7: While dedicated SAR studies specifically focusing on Qingyangshengenin are limited in the provided literature, research on structurally related steroidal aglycones suggests that the presence and nature of substituents on the steroid skeleton significantly influence fragmentation patterns during mass spectrometry analysis. [] This highlights the potential importance of specific structural features for the biological activity of Qingyangshengenin and its analogues.
Q8: Are there any known concerns regarding the stability of Qingyangshengenin?
A9: While specific stability data for Qingyangshengenin is limited in the provided literature, research indicates that the absorption of certain components from Cynanchum auriculatum extract, which contains Qingyangshengenin, can be affected by factors like bile. [] This suggests potential for degradation or altered bioavailability under specific physiological conditions, highlighting the need for further investigation into its stability and formulation strategies to enhance its therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


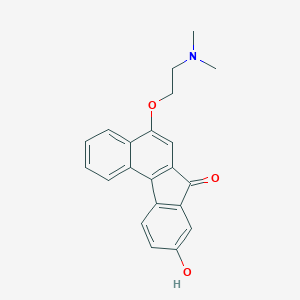
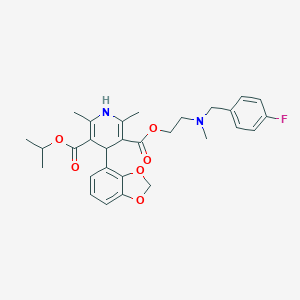
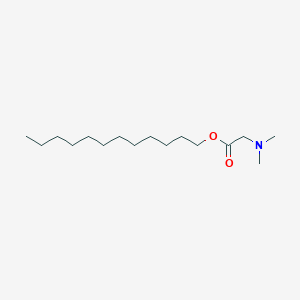
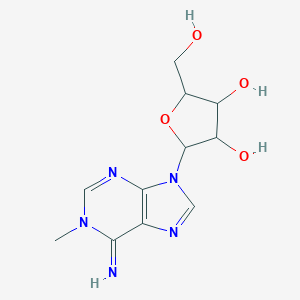
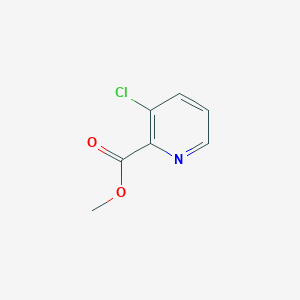
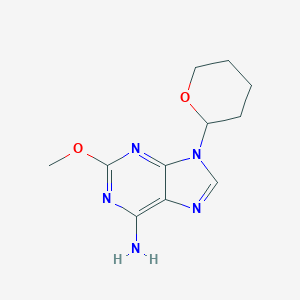
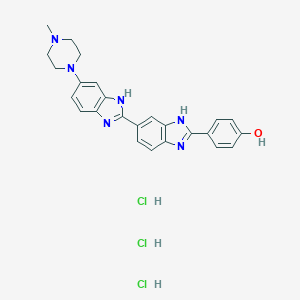
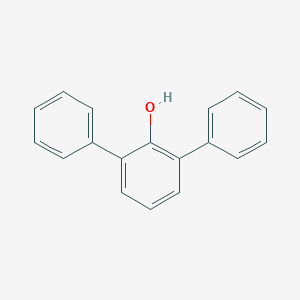
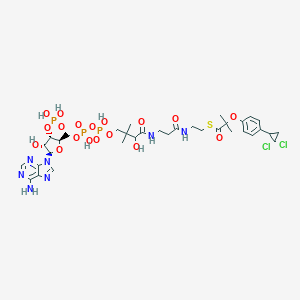
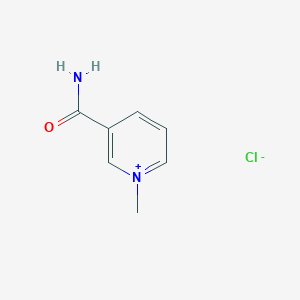
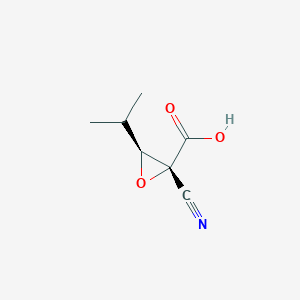
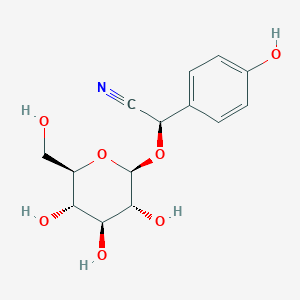
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,9R,13S,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B49758.png)
